N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride is a chemical compound with potential therapeutic applications. It is known for its complex structure, which includes a furan ring, a piperazine moiety, and a sulfonyl group. This compound has garnered interest in the scientific community due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which are then deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the furan ring can lead to furan-2,3-dione derivatives, while reduction of the sulfonyl group can yield sulfide derivatives.
Scientific Research Applications
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to bind to various receptors, potentially modulating their activity. The sulfonyl group can interact with enzymes, inhibiting their function. These interactions can lead to changes in cell signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonyl-containing molecules. Examples include:
- N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride
- N-(2-((4-methylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride
Uniqueness
What sets N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide hydrochloride apart is its unique combination of a furan ring, a piperazine moiety, and a sulfonyl group. This combination provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S.ClH/c22-18(17-7-4-13-25-17)19-8-14-26(23,24)21-11-9-20(10-12-21)15-16-5-2-1-3-6-16;/h1-7,13H,8-12,14-15H2,(H,19,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLMWAICAGDFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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